4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
CAS No.:
Cat. No.: VC13310596
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClN |
|---|---|
| Molecular Weight | 259.77 g/mol |
| IUPAC Name | 4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline |
| Standard InChI | InChI=1S/C16H18ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8,15,18H,9-10H2,1-2H3 |
| Standard InChI Key | BWCZXBBFZYYUIZ-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C |
| Canonical SMILES | CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₁₈ClN and a molecular weight of 259.77 g/mol . Its hydrochloride derivative, C₁₆H₁₉Cl₂N, has a molecular weight of 296.23 g/mol .
Structural Characterization
The structure comprises a partially hydrogenated benzo[f]isoquinoline core with a chloromethyl (-CH₂Cl) group at position 4 and two methyl (-CH₃) groups at position 2. The IUPAC name is 4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline . Key structural features include:
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A fused bicyclic system (benzene + isoquinoline).
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A tetrahydroisoquinoline moiety with reduced aromaticity.
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Substituents influencing steric and electronic properties.
Table 1: Key Structural and Spectral Data
| Property | Value | Source |
|---|---|---|
| Density | 1.187 g/cm³ | |
| Boiling Point | 366°C at 760 mmHg | |
| Flash Point | 166.3°C | |
| Exact Mass | 259.1128 g/mol | |
| SMILES | CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via multi-step reactions involving:
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Bromoacetylation: 3-Hydroxy-2,4-quinolinediones are bromoacetylated to form 3-acetoxy intermediates .
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Phosphorylation: Reaction with triphenylphosphine yields phosphonioacetoxy derivatives .
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Cyclization: Intramolecular cyclization forms the tetrahydrobenzo[f]isoquinoline core .
Example Reaction:
3-Hydroxy-2,4-quinolinedione → Bromoacetylation → 3-Phosphonioacetoxy derivative → Cyclization → Target compound .
Physicochemical Properties
Stability and Solubility
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Stability: Stable under inert conditions but sensitive to moisture due to the chloromethyl group.
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and moderately soluble in dichloromethane .
Spectroscopic Data
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes nucleophilic substitution with:
Cycloaddition Reactions
In the Chichibabin reaction, the compound reacts with p-bromophenacyl bromide to form pyrrolo[2,1-a]isoquinoline derivatives .
Table 2: Representative Reactions
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Nucleophilic substitution | HS⁻ | 4-(Methylthio) derivative | 65% |
| Cycloaddition | Oxalyl chloride | Dioxopyrroline-fused derivative | 74% |
Applications in Organic Synthesis
Intermediate for Heterocycles
The compound serves as a precursor for:
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